molecular formula C30H32N2O2 B14313424 N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine CAS No. 113158-07-9

N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine

Cat. No.: B14313424
CAS No.: 113158-07-9
M. Wt: 452.6 g/mol
InChI Key: PAVLSUXFANGXAX-UHFFFAOYSA-N
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Description

N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two methoxyphenyl groups and two phenyl groups attached to a butane-2,3-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine typically involves the reaction of 4-methoxybenzaldehyde with an appropriate diamine precursor under controlled conditions. One common method involves the use of a condensation reaction, where the aldehyde groups react with the amine groups to form the desired product. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine intermediate, which is then reduced to the final diamine product.

Industrial Production Methods

In an industrial setting, the production of N2,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques, such as recrystallization and chromatography, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N~2~,N~3~-Bis(3-chlorophenyl)quinoxaline-2,3-diamine: This compound has similar structural features but contains chlorophenyl groups instead of methoxyphenyl groups.

    N~2~,N~3~-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide: Another related compound with methoxybenzyl groups and a pyridine backbone.

Uniqueness

N~2~,N~3~-Bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine is unique due to its specific combination of methoxyphenyl and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

113158-07-9

Molecular Formula

C30H32N2O2

Molecular Weight

452.6 g/mol

IUPAC Name

2-N,3-N-bis(4-methoxyphenyl)-1,4-diphenylbutane-2,3-diamine

InChI

InChI=1S/C30H32N2O2/c1-33-27-17-13-25(14-18-27)31-29(21-23-9-5-3-6-10-23)30(22-24-11-7-4-8-12-24)32-26-15-19-28(34-2)20-16-26/h3-20,29-32H,21-22H2,1-2H3

InChI Key

PAVLSUXFANGXAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(CC2=CC=CC=C2)C(CC3=CC=CC=C3)NC4=CC=C(C=C4)OC

Origin of Product

United States

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